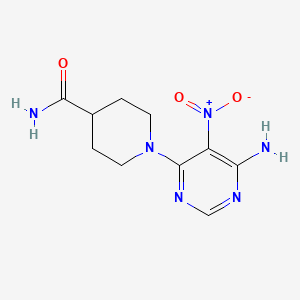

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(6-amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7(16(18)19)10(14-5-13-8)15-3-1-6(2-4-15)9(12)17/h5-6H,1-4H2,(H2,12,17)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMLOTOEYONGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC(=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety. Common synthetic routes include:

Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

Nitration and Amination: Introduction of nitro and amino groups to the pyrimidine ring.

Coupling Reactions: Coupling of the pyrimidine derivative with piperidine-4-carboxamide under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The electron-deficient pyrimidine ring facilitates S<sub>N</sub>Ar reactions, particularly at the 4-position. For example:

-

Chlorine displacement : The nitro group at the 5-position activates the pyrimidine ring for substitution. In the presence of ammonia or amines, the 4-chloro derivative can yield 4-amino analogs .

-

Microwave-assisted substitution : Reactions with aryl amines under microwave irradiation enhance efficiency, as seen in analogous pyrimidine systems .

Example Reaction:

Conditions: DMF, 30 minutes, 85% yield .

Reduction of the Nitro Group

The 5-nitro group is susceptible to catalytic hydrogenation or chemical reduction:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H<sub>2</sub> (1–3 atm) reduces the nitro group to an amine .

-

Selectivity : The reaction typically preserves the 6-amino and carboxamide groups .

Example Pathway:

Outcome: Forms 1-(6-amino-5-aminopyrimidin-4-yl)piperidine-4-carboxamide, a diamine derivative with enhanced solubility .

Carboxamide Functionalization

The piperidine-4-carboxamide group undergoes hydrolysis and coupling reactions:

-

Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield piperidine-4-carboxylic acid .

-

Coupling reactions : Activated esters (e.g., HATU/DIPEA) enable amide bond formation with primary amines, generating novel carboxamide derivatives .

Table 1: Carboxamide Reaction Outcomes

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | Piperidine-4-carboxylic acid | 78 | |

| Amide coupling | HATU, DIPEA, DMF, RT, 12h | N-Alkyl/aryl carboxamide analogs | 65–90 |

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature directs electrophiles to the 2- and 6-positions:

-

Nitration : Further nitration is hindered by the existing nitro group but feasible under strong nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) .

-

Halogenation : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs at the 2-position, yielding dibromo derivatives .

Cyclization and Heterocycle Formation

The amino and nitro groups participate in cyclization to form fused heterocycles:

-

Pyrido-pyrimidines : Heating with α,β-unsaturated carbonyls induces cyclization via conjugate addition .

-

Triazine formation : Reaction with cyanamide derivatives under basic conditions forms triazine-linked analogs .

Example:

Application: Enhanced kinase inhibition reported in analogous systems .

Nitro Group Reactivity in Redox Reactions

The nitro group participates in redox-driven transformations:

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation or oxidation:

-

N-Alkylation : Treatment with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of NaH yields N-alkylated

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation.

Inhibition of Cyclin-dependent Kinases

The compound has been studied for its potential in inhibiting cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, which play critical roles in cell cycle regulation and transcriptional control . Inhibiting these kinases can lead to reduced cancer cell growth and increased sensitivity to chemotherapy.

Anti-obesity Treatments

There is also emerging research on the use of similar compounds in anti-obesity treatments by targeting metabolic pathways associated with energy expenditure and lipid metabolism . Specifically, compounds that inhibit enzymes involved in triglyceride synthesis may help reduce obesity-related insulin resistance.

Case Study 1: Anticancer Evaluation

In a recent study, derivatives of this compound were evaluated against various human cancer cell lines, showing promising results in terms of cytotoxicity and apoptotic effects. The study highlighted that modifications to the nitropyrimidine structure could enhance activity against specific cancer types .

Case Study 2: CDK Inhibition

Another investigation focused on the selectivity of this compound for CDK12 over CDK7, demonstrating significant potential for treating cancers characterized by aberrant CDK activity. The findings suggested that selective inhibition could minimize side effects commonly associated with broader-spectrum CDK inhibitors .

Mecanismo De Acción

The mechanism of action of 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s pyrimidine-nitropiperidine-carboxamide framework distinguishes it from analogs such as those in , which feature aryloxazole or purine-based scaffolds. For example:

*Calculated based on empirical formula.

Key Observations :

- In contrast, aryloxazole-based analogs (e.g., HCV Inhibitor 1) rely on halogenated aromatic groups (e.g., Cl, CF₃) for hydrophobic interactions .

- UK-432097’s purine-pyridine system enables multi-site hydrogen bonding, whereas the target compound’s simpler pyrimidine-carboxamide structure may prioritize metabolic stability over broad receptor affinity .

Functional Group Impact on Bioactivity

- Nitro Group (5-Nitro) : This group is absent in the HCV inhibitors from but is critical in the target compound for redox modulation or nitroreductase targeting. In contrast, chloro and trifluoromethyl groups in HCV Inhibitor 1 and 2 enhance lipophilicity and membrane permeability .

- Piperidine-Carboxamide Linker : Shared across all analogs, this moiety likely facilitates target engagement via hydrogen bonding. However, the target compound’s unsubstituted piperidine may reduce steric hindrance compared to HCV Inhibitor 1’s 4-isopropylpiperidine group .

Research Findings and Therapeutic Implications

While direct data on 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide is sparse, extrapolation from analogs suggests:

- Antiviral Potential: The nitro group may confer activity against viral polymerases or proteases, akin to HCV inhibitors .

- Kinase Inhibition : The pyrimidine-carboxamide scaffold is common in kinase inhibitors (e.g., imatinib analogs), hinting at possible tyrosine kinase targeting.

- Metabolic Stability : The absence of labile groups (e.g., trifluoromethyl) may enhance metabolic stability compared to HCV Inhibitor 2 .

Actividad Biológica

The compound 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against various biological targets.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyrimidine moiety. Its chemical formula is , indicating a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₂ |

| Molecular Weight | 246.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, specifically enhancing caspase-3 activity, which is crucial for programmed cell death. In vitro studies indicated that at concentrations as low as 1.0 μM, morphological changes consistent with apoptosis were observed .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor, which is vital in regulating cell signaling pathways involved in cancer progression. The inhibition of kinases can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.

- Case Study : A study evaluating various derivatives of pyrimidine compounds highlighted the efficacy of this compound as a selective inhibitor of specific kinases involved in tumorigenesis .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : Using MTT assays, the compound showed a dose-dependent decrease in viability of cancer cell lines.

- Apoptosis Assays : Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations (10 μM) compared to control groups.

- Kinase Activity Assays : The compound inhibited kinase activity by up to 70% in specific assays designed to measure its impact on cell signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| Anticancer | Induces apoptosis | 1.0 - 10 μM |

| Kinase Inhibition | Reduces kinase activity by up to 70% | Varies by target |

| Antimicrobial | Potential effectiveness (needs study) | Not specified |

Q & A

Q. What are the optimized synthetic routes for 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by piperidine coupling. Key steps include:

- Nitration and amination of the pyrimidine ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Piperidine coupling via nucleophilic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .

- Carboxamide formation using coupling agents (e.g., DCC or EDC) in anhydrous THF or DMF .

Purification often employs column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How can the molecular structure of this compound be confirmed experimentally?

Analytical characterization relies on:

- ¹H/¹³C NMR : Peaks for the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak ([M+H]⁺ at m/z 308.1352 for C₁₀H₁₄N₆O₃) .

- X-ray crystallography : Resolves bond angles and dihedral angles between the pyrimidine and piperidine moieties, confirming stereochemistry .

Q. What solvent systems are suitable for solubility and stability testing?

- Polar aprotic solvents : DMSO or DMF for initial dissolution (10–50 mM stock solutions).

- Aqueous buffers (pH 7.4 PBS) for bioavailability studies, though aggregation may occur due to the nitro group’s hydrophobicity .

- Stability is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 24–72 hours at 37°C .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and target binding?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions with kinases or GPCRs. The nitro group’s electron-withdrawing effects enhance hydrogen bonding with catalytic lysine residues .

- MD simulations : AMBER or GROMACS assess binding stability (RMSD < 2 Å over 100 ns) .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from enzyme inhibition assays .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Metabolic profiling : LC-MS/MS identifies rapid hepatic clearance (e.g., cytochrome P450-mediated oxidation of the piperidine ring) .

- Prodrug modification : Introduce acetyl or PEG groups to the amino moiety to enhance plasma half-life .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) and track accumulation in target organs using scintillation counting .

Q. How can regioselectivity challenges during nitration of the pyrimidine ring be addressed?

- Directed ortho-metalation : Use LDA/TMP to deprotonate the 4-position, followed by quenching with NO₂BF₄ .

- Protecting group strategies : Temporarily block the 6-amino group with Boc before nitration, then deprotect with TFA .

- DFT calculations : Predict nitro group orientation using Gaussian09 at the B3LYP/6-31G* level to optimize reaction conditions .

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

- ATP-competitive assays : Use TR-FRET-based Z’-LYTE® kits (e.g., EGFR or CDK2) with 10 µM compound and 1 mM ATP .

- Cellular phosphorylation : HEK-293 cells transfected with target kinases; quantify phospho-substrates via Western blot .

- Counter-screening : Test against >50 kinases (e.g., KinomeScan) to assess selectivity .

Methodological Notes

- Contradictory data analysis : Use Bland-Altman plots or Deming regression to reconcile variability in enzymatic vs. cellular assay results .

- Reaction optimization : Employ DoE (Design of Experiments) with factors like temperature, catalyst loading, and solvent polarity to maximize yield .

- Crystallization challenges : Add 5% v/v DMSO to aqueous solutions to improve crystal nucleation for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.